amine CAS No. 893576-07-3](/img/structure/B3164567.png)

[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine

Vue d'ensemble

Description

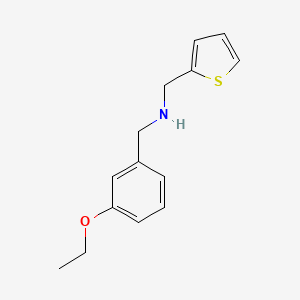

“(2,3-Dimethoxyphenyl)methylamine” is a chemical compound with the molecular formula C13H21NO2 . It contains a total of 34 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aromatic) .

Molecular Structure Analysis

The molecular structure of “(2,3-Dimethoxyphenyl)methylamine” includes a six-membered aromatic ring with two methoxy groups attached at the 2nd and 3rd positions. The benzyl group is attached to a propyl group with a methyl substitution at the 2nd position .Applications De Recherche Scientifique

Environmental Fate and Toxicity of Amines

Amines and amine-related compounds are of significant interest in environmental studies due to their presence in surface waters, which may arise from both natural sources and human activities, such as the use of amine-based CO2 capture technologies. Research highlights the need for understanding the concentrations, sources, fate, and toxicity of these compounds in aquatic environments. It emphasizes that while current environmental concentrations of amines do not pose a toxicological concern, their role as precursors to nitrosamines and nitramines could contaminate drinking water supplies with carcinogenic compounds, necessitating further research on their prevalence and impact (Poste, Grung, & Wright, 2014).

Health Implications of Amino-Compounds

The health effects of amino-compounds, such as imiquimod (a non-nucleoside imidazoquinolinamine), have been extensively studied. Imiquimod and its analogues are recognized for their ability to modulate immune responses, showing promise in treating various skin disorders due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities. Despite being insoluble in water, imiquimod's incorporation into cream emulsions has been well-tolerated in clinical studies, highlighting its potential as a topical agent for numerous dermatological conditions (Syed, 2001).

Industrial Applications

In the realm of industrial applications, the modification of xylan, a hemicellulose found in plant cell walls, with amino-functional groups has garnered attention for the creation of new materials. Research into the chemical modification of xylan with amino compounds has led to the development of biopolymer ethers and esters with tailored properties. These advancements are particularly relevant for producing bio-based products, including functionalized compounds, surfactants, and polymers, showcasing the versatility of amino-functionalization in enhancing material properties for various industrial applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Analytical and Detection Techniques

The development of analytical methods for detecting biogenic amine-producing bacteria on foods represents another critical area of research. Biogenic amines in food can pose toxicological problems, and their detection is crucial for food safety. Molecular methods, particularly PCR, offer rapid, sensitive, and specific detection of amino acid decarboxylase genes, allowing early control measures to prevent biogenic amine accumulation in food products. This research underscores the importance of molecular diagnostics in ensuring food quality and safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).

Propriétés

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-6-5-7-12(15-3)13(11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSOJSFIASVMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)

![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)

amine](/img/structure/B3164506.png)

![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)

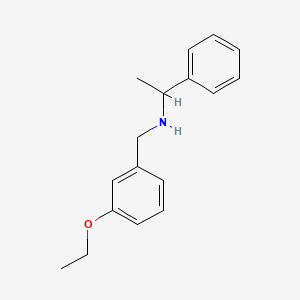

![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)

![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)

![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)

![N-[(4-phenylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3164559.png)

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)